molecular formula C6H11NO B2688997 1,2,3,6-Tetrahydropyridin-2-ylmethanol CAS No. 1785028-08-1

1,2,3,6-Tetrahydropyridin-2-ylmethanol

Cat. No.: B2688997
CAS No.: 1785028-08-1
M. Wt: 113.16
InChI Key: BKHTZJDZHRFTEW-UHFFFAOYSA-N
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Description

1,2,3,6-Tetrahydropyridin-2-ylmethanol is a versatile chemical compound that has garnered significant interest in various fields of research due to its diverse range of applications. This compound is characterized by its unique structure, which includes a tetrahydropyridine ring with a hydroxymethyl group attached to the second carbon atom. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydropyridin-2-ylmethanol typically involves the reduction of pyridine derivatives. One common method is the catalytic hydrogenation of 2-pyridinemethanol using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydropyridin-2-ylmethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form tetrahydropyridine derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-pyridinecarboxaldehyde or 2-pyridinecarboxylic acid.

    Reduction: Formation of 1,2,3,6-tetrahydropyridine derivatives.

    Substitution: Formation of various substituted tetrahydropyridine derivatives.

Scientific Research Applications

1,2,3,6-Tetrahydropyridin-2-ylmethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydropyridin-2-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these transformations can modulate its interaction with cellular targets .

Comparison with Similar Compounds

1,2,3,6-Tetrahydropyridin-2-ylmethanol can be compared with other tetrahydropyridine derivatives, such as:

    1,2,3,4-Tetrahydropyridine: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.

    2,3,4,5-Tetrahydropyridine: Has a different ring structure, leading to variations in reactivity and applications.

    1,2,3,6-Tetrahydropyridine:

The presence of the hydroxymethyl group in this compound imparts unique properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,2,3,6-tetrahydropyridin-2-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-5-6-3-1-2-4-7-6/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHTZJDZHRFTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCNC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785028-08-1
Record name (1,2,3,6-tetrahydropyridin-2-yl)methanol
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